N-{4-[(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
Overview of N-{4-[(2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
This compound is a synthetic organic compound distinguished by its multi-component architecture. The molecule comprises:
- A 4,5-dihydroimidazole ring , a partially saturated heterocycle known for modulating electronic density and enhancing metabolic stability compared to fully aromatic imidazoles.
- A sulfonyl group (-SO₂-) bridging the dihydroimidazole and a para-substituted phenyl ring, a structural motif frequently employed to improve solubility and bioavailability in drug design.
- A 2-chloro-6-fluorophenylmethylsulfanyl substituent , introducing halogen atoms that influence lipophilicity and potential target binding through steric and electronic effects.
- An acetamide group at the para position of the phenyl ring, a common pharmacophore facilitating hydrogen-bond interactions with biological targets.
The molecular formula is C₁₉H₁₈ClFN₃O₃S₂ , with a calculated molecular weight of 478.0 g/mol. Key structural features are summarized in Table 1.
Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₁₈ClFN₃O₃S₂ |
| Molecular Weight | 478.0 g/mol |
| Key Functional Groups | 4,5-Dihydroimidazole, sulfonyl, acetamide |
| Halogen Substituents | Chlorine (Cl), Fluorine (F) |
| Potential Solubility | Moderate in polar aprotic solvents (e.g., DMF) |
The compound’s synthesis likely involves sequential functionalization of the dihydroimidazole core, followed by sulfonylation and acetamide coupling, as inferred from analogous synthetic pathways for sulfonyl-containing heterocycles.
Rationale for Academic Investigation
The academic interest in this compound arises from three principal factors:
Structural Novelty : The integration of a dihydroimidazole ring with halogenated aryl and sulfonyl groups creates a unique electronic environment. Such systems are underrepresented in the literature compared to fully aromatic imidazoles, warranting exploration of their reactivity and stability.
Potential Biological Relevance : Halogenated aromatic systems, particularly those with chloro and fluoro substituents, are prevalent in pharmaceuticals due to their ability to modulate target affinity and metabolic resistance. The 2-chloro-6-fluorophenyl group may enhance binding to enzymes like kinases or proteases, as seen in analogous sulfonamide derivatives.
Synthetic Methodology Development : The compound’s synthesis presents challenges in regioselective sulfonylation and dihydroimidazole functionalization. Addressing these challenges could advance methodologies for constructing complex heterocyclic systems.
Preliminary studies on related compounds suggest that the sulfonyl bridge improves membrane permeability, while the dihydroimidazole core may reduce susceptibility to oxidative degradation compared to imidazole. These attributes position the compound as a candidate for further pharmacological profiling.
Scope and Limitations of Current Research
Current research on This compound is constrained by several factors:
Synthetic Accessibility : While the general route to sulfonyl-acetamide compounds is established, the dihydroimidazole intermediate requires specialized conditions to prevent ring aromatization, limiting large-scale production.
Characterization Gaps : Published data on exact spectroscopic signatures (e.g., NMR, IR) and crystallographic structures are absent, hindering precise structural validation.
Biological Data Scarcity : No peer-reviewed studies directly assess the compound’s bioactivity. Insights are extrapolated from structurally related sulfonamides, which show varied activities against cancer, inflammation, and infectious targets.
Computational Modeling Limitations : Predictive studies on target binding or ADMET (absorption, distribution, metabolism, excretion, toxicity) properties are lacking, though molecular docking could hypothesize interactions with proteins like carbonic anhydrase or TNF-α.
Future investigations should prioritize synthetic optimization, comprehensive spectroscopic characterization, and in vitro screening to define the compound’s therapeutic potential.
Properties
IUPAC Name |
N-[4-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3S2/c1-12(24)22-13-5-7-14(8-6-13)28(25,26)23-10-9-21-18(23)27-11-15-16(19)3-2-4-17(15)20/h2-8H,9-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMPSUXZPGLRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thioether. This intermediate is then reacted with 4,5-dihydro-1H-imidazole under basic conditions to form the imidazole ring. The resulting compound is then sulfonylated using a sulfonyl chloride derivative, followed by acylation with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-{4-[(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the imidazole ring can interact with metal ions or other cofactors, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The primary structural analogs of this compound share the 4,5-dihydroimidazole-sulfonyl-phenylacetamide scaffold but differ in substituent patterns. A key example is N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (CAS 868217-37-2), which substitutes the 2-chloro-6-fluorophenyl group with a 4-chlorophenyl moiety .
| Property | Target Compound | 4-Chloro Analog |
|---|---|---|
| Substituent Position | 2-chloro-6-fluorophenyl | 4-chlorophenyl |
| Molecular Weight | ~455.9 g/mol (estimated) | ~437.9 g/mol (calculated) |
| Halogen Atoms | Cl, F | Cl |
| Electronic Effects | Strong electron-withdrawing (F, Cl) | Moderate electron-withdrawing (Cl) |
| Steric Bulk | Higher (ortho-substitution) | Lower (para-substitution) |
Hypothesized Pharmacological Differences
Binding Affinity: The 2-chloro-6-fluorophenyl group in the target compound may enhance interactions with hydrophobic pockets in biological targets due to increased steric bulk and electronegativity.
Metabolic Stability : Fluorine’s presence in the target compound may reduce oxidative metabolism, extending its half-life compared to the 4-chloro analog. This is a common strategy in drug design to mitigate rapid clearance .
Solubility : The 4-chloro analog’s simpler substitution pattern might confer slightly higher aqueous solubility, whereas the target compound’s ortho-halogenation could increase lipophilicity, favoring membrane permeability.
Research Findings and Limitations
For example:
- The 2-chloro-6-fluoro substitution in the target compound could improve target selectivity in kinase inhibitors by exploiting unique steric and electronic environments.
- The 4-chloro analog’s para-substitution might be advantageous in contexts requiring minimal steric interference, such as allosteric modulation .
Further studies, including crystallographic analyses (e.g., using SHELX-based refinements for structural validation) and in vitro assays, are needed to validate these hypotheses .
Biological Activity
N-{4-[(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a chloro-fluorophenyl moiety and an imidazole ring. The molecular formula is , with a molecular weight of approximately 453.00 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features. The presence of the imidazole ring is particularly noteworthy as it has been associated with significant cytotoxic activity against various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways, including the inhibition of cell proliferation and induction of apoptosis. It interacts with cellular targets that are crucial for cancer cell survival.
- Case Studies : In vitro studies have demonstrated that derivatives of imidazole compounds exhibit IC50 values in the low micromolar range against several cancer types, including breast and lung cancers. For instance, a related compound showed an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
- Broad-Spectrum Activity : Preliminary tests indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and imidazole rings can enhance antimicrobial efficacy.
- Minimum Inhibitory Concentration (MIC) : In studies assessing its antibacterial properties, compounds structurally related to this compound showed MIC values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Cell Line/Bacteria | IC50/MIC Value | Reference |
|---|---|---|---|---|
| Anticancer | MTT Assay | Jurkat Cells | 1.61 µg/mL | |
| Antimicrobial | MIC Test | Staphylococcus aureus | 20 µM | |
| Antimicrobial | MIC Test | Escherichia coli | 40 µM |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that certain functional groups within the compound significantly influence its biological activity:
- Imidazole Ring : Essential for anticancer activity; modifications can enhance potency.
- Chloro and Fluoro Substituents : These groups appear to increase lipophilicity, improving cell membrane penetration.
Q & A
Basic: What are the critical steps in synthesizing N-{4-[(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide?
Answer:
The synthesis involves four key steps:
Imidazole ring formation : Cyclization of precursors (e.g., glyoxal derivatives) under acidic/basic conditions to form the 4,5-dihydroimidazole core .
Chlorophenyl group introduction : Electrophilic aromatic substitution or Suzuki coupling to attach the 2-chloro-6-fluorophenyl moiety .
Sulfanyl linkage formation : Reaction of the imidazole intermediate with a thiol compound (e.g., (2-chloro-6-fluorophenyl)methanethiol) under mild oxidative conditions .
Acetamide finalization : Coupling the sulfonamide-containing intermediate with acetyl chloride or acetic anhydride via nucleophilic acyl substitution .
Validation : Use NMR (1H/13C), IR, and mass spectrometry to confirm structural integrity and purity .
Advanced: How can researchers optimize sulfonyl and sulfanyl group incorporation to avoid side reactions?
Answer:
- Control reaction stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to imidazole intermediate to minimize over-sulfonation .
- Protect reactive sites : Temporarily block the imidazole nitrogen with tert-butoxycarbonyl (Boc) groups during sulfanyl linkage formation .
- Monitor reaction progress : Employ HPLC or TLC with UV visualization to detect intermediates and byproducts .
- Adjust solvent polarity : Use aprotic solvents (e.g., DMF or THF) to stabilize reactive intermediates and reduce hydrolysis .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks to confirm the imidazole ring (δ 7.8–8.2 ppm for aromatic protons), sulfonyl group (δ 3.1–3.5 ppm for SO2), and acetamide (δ 2.1 ppm for CH3) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion at m/z 480.0521) .
- IR spectroscopy : Identify sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) groups .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) across studies .
- Quantitative structure-activity relationship (QSAR) modeling : Correlate substituent effects (e.g., chloro vs. fluoro groups) with activity trends .
- Orthogonal validation : Confirm antimicrobial activity via both broth microdilution and agar diffusion assays to rule out false positives .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes like dihydrofolate reductase (DHFR) using the compound’s sulfonyl group as a hydrogen bond acceptor .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .
Basic: What are the primary biological targets under investigation for this compound?
Answer:
- Kinase inhibition : Screening against tyrosine kinases (e.g., EGFR) due to the sulfonyl group’s ATP-binding site affinity .
- Antimicrobial activity : Testing against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) via disruption of membrane integrity .
- Apoptosis induction : Assess caspase-3/7 activation in cancer cell lines (e.g., MCF-7) using fluorescence-based assays .
Advanced: How to design derivatives to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric replacement : Substitute the acetamide group with a 1,2,4-triazole to reduce CYP450-mediated oxidation .
- Steric shielding : Introduce methyl groups ortho to the sulfanyl linkage to hinder enzymatic degradation .
- Prodrug strategies : Mask the sulfonyl group as a sulfonamide ester for targeted release in acidic tumor microenvironments .
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Column chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:2) to separate sulfonamide byproducts .
- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to obtain high-purity crystals .
- HPLC purification : Employ a C18 reverse-phase column with acetonitrile/water (0.1% TFA) for analytical-scale isolation .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockouts : Delete putative target genes (e.g., EGFR) in cell lines to confirm loss of compound efficacy .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified target proteins .
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related pathways) .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Optimize parameters (temperature, pH, stirring rate) using response surface methodology .
- In-line PAT tools : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and control them via risk assessment matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
